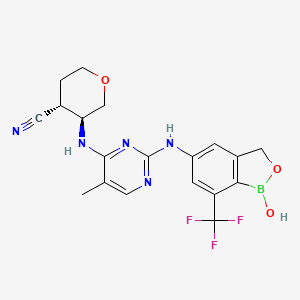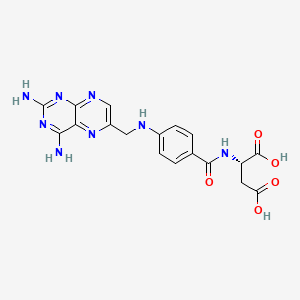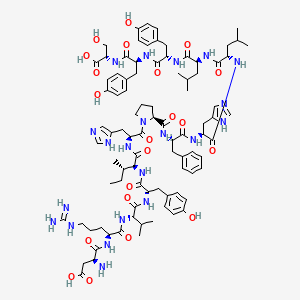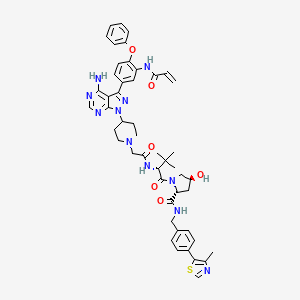![molecular formula C34H45BrN2O3 B12373541 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with benzimidazolium and ethanone groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide typically involves multiple steps. The synthetic route may start with the preparation of the naphthalene derivative, followed by the introduction of the benzimidazolium group. The final step involves the formation of the ethanone group and the addition of the bromide ion. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene core can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: The benzimidazolium group can be reduced to benzimidazole under mild reducing conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazolium group can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthalene core may also play a role in its biological activity by intercalating into DNA or interacting with cellular membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and benzimidazolium salts. Compared to these compounds, 1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide is unique due to its specific substitution pattern and the presence of both naphthalene and benzimidazolium groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H45BrN2O3 |
|---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
1-[1,4-bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide |
InChI |
InChI=1S/C34H45N2O3.BrH/c1-24(2)15-18-35-23-36(31-14-10-9-13-30(31)35)22-32(37)29-21-33(38-19-16-25(3)4)27-11-7-8-12-28(27)34(29)39-20-17-26(5)6;/h7-14,21,23-26H,15-20,22H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZYCXFFCOUGMGSY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCN1C=[N+](C2=CC=CC=C21)CC(=O)C3=C(C4=CC=CC=C4C(=C3)OCCC(C)C)OCCC(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


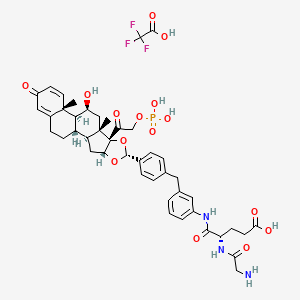
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)

![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
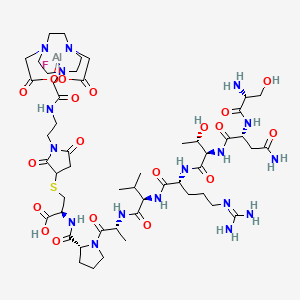

![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
